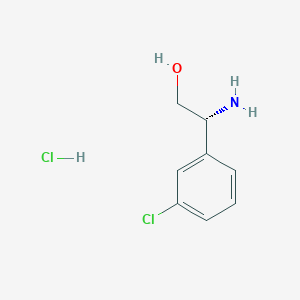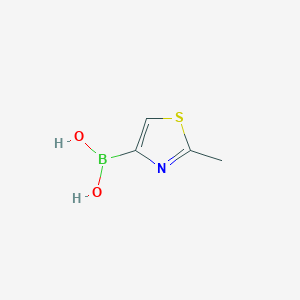
2-Chloro-3,4-difluorobenzaldehyde
概要
説明
2-Chloro-3,4-difluorobenzaldehyde is an organic compound with the molecular formula C₇H₃ClF₂O. It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
作用機序
Target of Action
2-Chloro-3,4-difluorobenzaldehyde is a type of fluorobenzaldehyde . Fluorobenzaldehydes are often used as synthetic intermediates . They can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these Schiff base compounds have antimicrobial properties . Therefore, the primary targets of this compound could be microbial cells.
Mode of Action
It’s known that fluorobenzaldehydes can undergo condensation reactions to form schiff base compounds . These compounds can interact with microbial cells, possibly disrupting their normal functions and leading to their death .
Biochemical Pathways
The formation of schiff base compounds suggests that it may interfere with the normal metabolic processes of microbial cells .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low . These properties suggest that the compound may have good bioavailability.
Result of Action
The antimicrobial properties of some schiff base compounds formed from fluorobenzaldehydes suggest that it may lead to the death of microbial cells .
Action Environment
It’s also known that the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
生化学分析
Biochemical Properties
It is known that benzaldehydes can participate in various biochemical reactions, often serving as key intermediates in the synthesis of more complex molecules . The presence of halogen atoms like chlorine and fluorine in 2-Chloro-3,4-difluorobenzaldehyde may influence its reactivity and interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Benzaldehydes and halogenated compounds can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzaldehydes can be metabolized in the body through various enzymatic reactions .
Transport and Distribution
The presence of halogen atoms may influence its solubility and transport across biological membranes .
Subcellular Localization
Its physicochemical properties may influence its distribution within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3,4-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method includes the use of 3,4-difluorobenzaldehyde as a starting material, which undergoes chlorination in the presence of a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogen exchange reactions, where a fluorinated benzaldehyde is treated with a chlorinating agent under optimized conditions to achieve high yield and purity. The reaction mixture is then subjected to purification techniques such as distillation or recrystallization to isolate the desired product .
化学反応の分析
Types of Reactions
2-Chloro-3,4-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-3,4-difluorobenzoic acid.
Reduction: 2-Chloro-3,4-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-Chloro-3,4-difluorobenzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs with anti-inflammatory and anti-cancer properties.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-3,6-difluorobenzaldehyde
- 2,4-Dichlorobenzaldehyde
Uniqueness
2-Chloro-3,4-difluorobenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various compounds .
特性
IUPAC Name |
2-chloro-3,4-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJVFMUFGOGDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735244 | |
| Record name | 2-Chloro-3,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261869-07-1 | |
| Record name | 2-Chloro-3,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B3027201.png)



![2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3027209.png)
